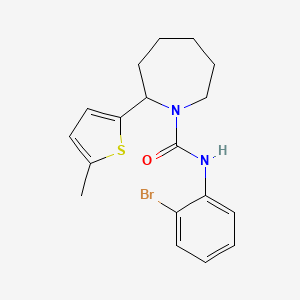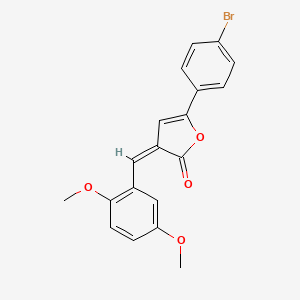
N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is also known as BMT-047 and is a member of the family of compounds known as azepanes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its potential to target specific enzymes and receptors, making it a valuable tool in the study of disease pathways. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different systems.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One potential direction is the development of new derivatives of the compound that may have improved efficacy and specificity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different systems in the body.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves the reaction of 2-bromobenzylamine and 5-methyl-2-thiophenecarboxylic acid in the presence of a coupling agent and a base. The resulting product is then treated with an acid to form the final compound.
Scientific Research Applications
N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has shown promising results in scientific research, particularly in the field of medicine. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c1-13-10-11-17(23-13)16-9-3-2-6-12-21(16)18(22)20-15-8-5-4-7-14(15)19/h4-5,7-8,10-11,16H,2-3,6,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAPXNAEUKOHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)
![3-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5133644.png)

![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)

![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)

![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)

![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5133698.png)